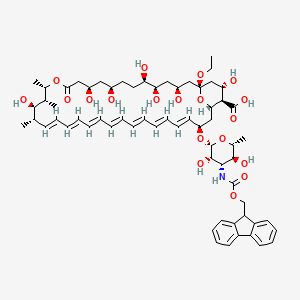

N-FMoc-13-O-Ethylamphotericin B

Description

Significance of Amphotericin B as a Research Scaffold for Membrane-Active Compounds

Amphotericin B, a polyene macrolide produced by the bacterium Streptomyces nodosus, remains a "gold standard" for treating severe systemic fungal infections due to its broad spectrum of activity and low incidence of resistance. mdpi.com Its mechanism of action involves binding to ergosterol (B1671047), a key component of fungal cell membranes, leading to the formation of pores that disrupt membrane integrity and cause cell death. researchgate.net This unique mode of action makes AmB a powerful tool and a compelling scaffold for the design of new membrane-active compounds. researchgate.net The rigid, polyol-rich structure of AmB provides a unique three-dimensional framework that can be systematically modified to probe and understand the intricacies of membrane biology.

Rationale for Chemical Modification and Derivatization Strategies

Despite its efficacy, the clinical use of Amphotericin B is hampered by significant dose-limiting toxicities, most notably nephrotoxicity (kidney damage). researchgate.net This toxicity is largely attributed to its interaction with cholesterol, the primary sterol in mammalian cell membranes, which shares structural similarities with ergosterol. researchgate.net Consequently, a primary driver for the chemical modification of AmB is to improve its therapeutic index by increasing its selectivity for fungal ergosterol over mammalian cholesterol.

Key strategies for the derivatization of Amphotericin B include:

Modifications of the Mycosamine (B1206536) Amino Group: The amino group on the mycosamine sugar moiety is a common site for derivatization to alter the compound's solubility and interaction with membranes.

Modifications of the Macrolide Ring: Alterations to the hydroxyl groups on the macrolide backbone can impact the compound's aggregation state and its affinity for sterols.

These modifications aim to fine-tune the physicochemical properties of the molecule to achieve a better balance between antifungal activity and host toxicity.

Overview of N-FMoc-13-O-Ethylamphotericin B within the Context of Amphotericin B Analogues

This compound is a synthetic derivative of Amphotericin B that, based on its nomenclature, features two key modifications:

N-FMoc: The mycosamine amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a bulky, base-labile protecting group commonly used in peptide synthesis to prevent unwanted reactions at the amino group. nih.govcsic.es In the context of AmB, its presence would likely render the amino group unavailable for interaction and significantly increase the molecule's lipophilicity.

13-O-Ethyl: The hydroxyl group at the C-13 position of the macrolide ring is etherified with an ethyl group. Research on derivatives modified at the C-13 position suggests that such changes can influence the compound's antifungal activity and hemolytic (red blood cell-damaging) properties. nih.gov

The combination of these modifications in this compound suggests a research compound designed to explore the structure-activity relationships of AmB with a protected amino group and a modified macrolide core. The bulky Fmoc group would likely prevent the formation of the typical zwitterionic structure of AmB at physiological pH, potentially altering its aggregation and solubility characteristics. The 13-O-ethyl modification directly probes the importance of the hemiketal hydroxyl group at this position for biological activity.

While specific research findings on this compound are not widely available in the public domain, we can infer its scientific context from studies on related C-13 modified AmB analogues. Research has shown that the synthesis of 13-alkoxy derivatives of AmB can lead to compounds with markedly reduced hemolytic activity while retaining good antifungal activity. nih.gov

Table 1: Investigated Positions for Chemical Modification on the Amphotericin B Scaffold

| Position of Modification | Type of Modification | Potential Impact |

| Mycosamine Amino Group | Acylation, Alkylation, Fmoc-protection | Altered solubility, aggregation, and membrane interaction |

| C-16 Carboxyl Group | Esterification, Amidation | Modified charge, pharmacokinetic properties |

| C-13 Hydroxyl Group | Etherification (e.g., O-Ethyl) | Reduced hemolytic activity, retained antifungal activity |

| Other Macrolide Hydroxyls | Deoxygenation, Esterification | Changes in sterol affinity and aggregation state |

Table 2: General Structure-Activity Relationships of Selected Amphotericin B Analogues

| Compound/Analogue Type | Key Modification | Observation | Reference |

| 13-alkoxy derivatives | Etherification at C-13 | Markedly reduced hemolytic activity, retained good antifungal activity | nih.gov |

| N-acylated derivatives | Acylation of mycosamine | Can modulate antifungal activity and toxicity | General knowledge |

| C-16 esters/amides | Modification of carboxyl group | Influences solubility and formulation possibilities | General knowledge |

Properties

Molecular Formula |

C64H87NO19 |

|---|---|

Molecular Weight |

1174.4 g/mol |

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1-ethoxy-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C64H87NO19/c1-6-80-64-35-44(68)32-52(70)51(69)30-29-42(66)31-43(67)33-55(72)81-40(4)39(3)58(73)38(2)23-17-15-13-11-9-7-8-10-12-14-16-18-24-45(34-54(84-64)56(61(76)77)53(71)36-64)83-62-60(75)57(59(74)41(5)82-62)65-63(78)79-37-50-48-27-21-19-25-46(48)47-26-20-22-28-49(47)50/h7-28,38-45,50-54,56-60,62,66-71,73-75H,6,29-37H2,1-5H3,(H,65,78)(H,76,77)/b8-7+,11-9+,12-10+,15-13+,16-14+,23-17+,24-18+/t38-,39-,40-,41+,42+,43+,44-,45-,51+,52+,53-,54-,56+,57-,58+,59+,60-,62-,64+/m0/s1 |

InChI Key |

QFMZAYLNZWSJSF-VTESSEKTSA-N |

Isomeric SMILES |

CCO[C@]12C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]([C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H](O1)[C@@H]([C@H](C2)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |

Canonical SMILES |

CCOC12CC(CC(C(CCC(CC(CC(=O)OC(C(C(C(C=CC=CC=CC=CC=CC=CC=CC(CC(O1)C(C(C2)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Amphotericin B

Strategies for N-Alkylation of Amphotericin B Amino Groups

The primary amino group of the mycosamine (B1206536) moiety is a common target for chemical modification to alter the molecule's solubility and biological activity. pnas.org

Reductive amination is a versatile and widely used method for the N-alkylation of primary and secondary amines. The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent to yield the corresponding alkylated amine.

For the N-substitution of Amphotericin B, this protocol allows for the introduction of a wide variety of substituents. A general procedure involves dissolving Amphotericin B and a suitable aldehyde in a solvent such as dimethylformamide (DMF). The mixture is stirred to facilitate the formation of the iminium ion intermediate. Subsequently, a reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added along with a catalytic amount of acetic acid to promote the reduction. mdpi.com The choice of NaBH₃CN is critical as it is mild enough not to reduce the aldehyde starting material but is effective at reducing the protonated imine intermediate.

Table 1: General Protocol for Mono-N-Alkylation of Amphotericin B via Reductive Amination mdpi.com

| Step | Reagent/Parameter | Purpose |

| 1 | Amphotericin B (AmB) | Starting Material |

| 2 | Aldehyde (R-CHO) | Source of the alkyl group |

| 3 | Dimethylformamide (DMF) | Solvent |

| 4 | Acetic Acid (AcOH) | Catalyst for imine formation |

| 5 | Sodium Cyanoborohydride (NaBH₃CN) | Reducing agent |

| 6 | Diethyl ether | Used for precipitation of the product |

This method provides a direct route to mono-N-alkylated derivatives, and the reaction progress can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely recognized protecting group for amines, particularly in peptide synthesis. jocpr.com Its key advantage is its stability under acidic conditions and its lability to bases, typically piperidine (B6355638), which allows for selective deprotection without affecting other acid-labile protecting groups. amanote.com

In the context of Amphotericin B synthesis, the Fmoc group serves as a crucial tool to temporarily mask the nucleophilicity of the mycosamine amino group, thereby preventing unwanted side reactions during subsequent synthetic steps. The introduction of the Fmoc group can be achieved by reacting Amphotericin B with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. This results in the formation of a stable Fmoc-carbamate. Research has documented the use of an Fmoc-protected AmB as a convenient and stable precursor for further chemical modifications. amanote.com

Approaches for O-Alkylation at the 13-Position of Amphotericin B

The C-13 position of Amphotericin B exists as a cyclic hemiketal. The C-13 hydroxyl group is a target for modification to potentially alter the molecule's conformation and biological activity.

The synthesis of 13-alkoxy derivatives, such as a 13-O-ethyl ether, presents a significant synthetic challenge due to the presence of numerous other hydroxyl groups on the AmB macrocycle. Achieving selective etherification at the C-13 hydroxyl requires carefully controlled reaction conditions and, most importantly, a robust protecting group strategy. The syntheses of the first AmB derivatives modified exclusively at the C-13 hemiketal position have been described, demonstrating that such selective functionalization is feasible. nih.gov These novel 13-alkoxy derivatives have been shown to retain good antifungal activity while exhibiting markedly reduced hemolytic activity. nih.gov

Protecting group chemistry is fundamental to achieving regioselectivity in the synthesis of complex molecules like Amphotericin B. jocpr.com To direct functionalization to the C-13 hydroxyl, other reactive sites must be temporarily blocked.

A key strategy for achieving selective modification at the C-13 position involves the protection of the C-16 carboxyl group. nih.gov It has been demonstrated that using an allyl ester as a protecting group for the C-16 carboxylate facilitates selective functionalization at the C-13 hemiketal position. nih.gov The allyl group is advantageous because it can be removed under neutral conditions using a palladium catalyst, which does not affect other sensitive functional groups.

Furthermore, to prevent reactions at the other nine hydroxyl groups on the macrolide ring and the mycosamine sugar, a global protection strategy is often employed. This can involve the use of silyl (B83357) ethers, such as triethylsilyl (TES) groups, which can be installed to protect multiple hydroxyls simultaneously. amanote.comnih.gov The relative reactivity of these protecting groups and their selective removal are key to exposing the desired hydroxyl group for subsequent reactions like etherification.

Synthesis of N-FMoc-13-O-Ethylamphotericin B

The synthesis of the specifically derivatized compound this compound has not been explicitly detailed in a single report. However, based on the established methodologies for N-protection and regioselective O-alkylation, a plausible multi-step synthetic pathway can be proposed. The strategy would rely on an orchestrated sequence of protection, functionalization, and deprotection steps.

A logical synthetic route would likely begin with the protection of the most reactive functional groups to ensure control over the subsequent transformations.

Table 2: Proposed Synthetic Pathway for this compound

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Carboxyl Protection | Allyl bromide, Base (e.g., Cs₂CO₃), DMF | Protection of the C-16 carboxyl group to enable selective C-13 modification. nih.gov |

| 2 | Amino Protection | Fmoc-OSu, Base (e.g., DIPEA), DMF | Protection of the mycosamine amino group as an Fmoc-carbamate. amanote.com |

| 3 | Hydroxyl Protection | TES-Cl, Imidazole, DMF | Global protection of the remaining hydroxyl groups. |

| 4 | O-Ethylation | Ethyl iodide (EtI), Silver(I) oxide (Ag₂O), DMF | Selective etherification of the C-13 hydroxyl group. |

| 5 | Deprotection | Pd(PPh₃)₄, Piperidine, HF-Pyridine | Sequential or one-pot removal of allyl, Fmoc, and silyl protecting groups. |

This proposed pathway highlights the complexity involved in synthesizing a dual-modified Amphotericin B derivative. The success of such a synthesis would depend heavily on the optimization of each step to achieve high yields and selectivity, avoiding the degradation of the sensitive polyene backbone.

Detailed Reaction Pathways and Intermediates

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity. The pathway commences with the selective modification of the C-13 hydroxyl group of the parent Amphotericin B molecule, followed by the protection of the exocyclic amino group on the mycosamine sugar moiety.

A critical initial step involves the protection of the C-16 carboxyl group of Amphotericin B, often with an allyl ester, to prevent its interference in subsequent reactions. nih.gov With the carboxylate protected, the C-13 hemiketal hydroxyl group can be selectively targeted for ethylation. This is typically achieved under acidic conditions using ethanol (B145695) as both the reagent and solvent. The reaction proceeds via the formation of an oxonium ion intermediate at the C-13 position, which is then quenched by ethanol to form the corresponding 13-O-ethyl ether.

Following the successful ethylation at the C-13 position, the next key transformation is the protection of the primary amino group of the mycosamine moiety. The fluorenylmethyloxycarbonyl (Fmoc) group is a commonly employed protecting group for amines in organic synthesis, valued for its stability under acidic and neutral conditions and its lability to basic conditions. wikipedia.orgtotal-synthesis.com The N-protection is typically carried out by reacting the 13-O-ethylamphotericin B intermediate with a suitable Fmoc-reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.com The reaction is generally performed in a mixed solvent system, such as dioxane/water or dimethylformamide (DMF), in the presence of a mild base like sodium bicarbonate or pyridine (B92270) to neutralize the liberated acid. total-synthesis.com

The resulting product, this compound, possesses a protected amino group, rendering it a valuable precursor for further modifications at other positions of the macrolide ring.

Purification and Isolation Methodologies for Complex Polyene Derivatives

The purification of polyene macrolide derivatives like this compound presents significant challenges due to their complex structures, high molecular weights, and potential for aggregation. Chromatographic techniques are indispensable for isolating the desired product from unreacted starting materials, byproducts, and degradation products.

Normal Phase Liquid Chromatography Techniques for Fmoc-Intermediates

Normal phase liquid chromatography (NPLC) is a powerful technique for the purification of moderately polar to nonpolar compounds. In the context of this compound, the introduction of the large, hydrophobic Fmoc group significantly alters the polarity of the molecule, making NPLC a suitable purification strategy.

In NPLC, a polar stationary phase, such as silica (B1680970) gel, is used in conjunction with a nonpolar mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. Less polar compounds, having weaker interactions with the polar stationary phase, elute faster, while more polar compounds are retained longer.

For the purification of Fmoc-intermediates, a typical NPLC system would employ a silica gel column with a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or isopropanol. nih.gov The gradient of the mobile phase can be adjusted to achieve optimal separation of the desired N-Fmoc derivative from impurities. The purification of Fmoc-protected amino acids, for example, often involves recrystallization from solvents like toluene, which can also be considered a preliminary purification step before chromatography. ajpamc.com

Challenges in Chromatographic Resolution of Polyene Macrolides

The chromatographic resolution of polyene macrolides is inherently challenging for several reasons:

Structural Complexity and Isomerism: These molecules possess numerous stereocenters and a flexible macrocyclic ring, leading to the potential for conformational isomers that can broaden chromatographic peaks and complicate separation.

Aggregation: Amphotericin B and its derivatives have a propensity to form aggregates in solution, which can lead to poor peak shape, variable retention times, and reduced column efficiency. scielo.br

Instability: The polyene chain is susceptible to oxidation and light-induced degradation, while the glycosidic bond and other functional groups can be sensitive to pH extremes. scielo.br This necessitates careful handling and optimization of chromatographic conditions to minimize degradation during purification.

Low Solubility: The amphiphilic nature of these compounds, possessing both hydrophobic polyene and hydrophilic polyol regions, can lead to limited solubility in common chromatographic solvents, making sample preparation and injection challenging. researchgate.net

To overcome these challenges, method development often involves the use of specialized column chemistries, such as end-capped C18 columns for reversed-phase HPLC, and the careful optimization of mobile phase composition, including pH, buffer strength, and the use of organic modifiers. nih.govnih.gov

Post-Synthetic Modifications and Fmoc Deprotection

The this compound intermediate is a versatile platform for the synthesis of a wide array of novel Amphotericin B derivatives. The strategic use of the Fmoc protecting group allows for selective deprotection and subsequent functionalization of the mycosamine nitrogen.

Cleavage of Fmoc Protecting Group and its Chemical Consequences

The removal of the Fmoc group is typically achieved under mild basic conditions, a key advantage of this protecting group strategy. wikipedia.orgtotal-synthesis.com The most common reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent like DMF. wikipedia.orggenscript.com The mechanism involves the abstraction of the acidic proton at the C-9 position of the fluorene (B118485) ring by the base, leading to a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene. genscript.com The excess piperidine in the reaction mixture also serves to trap the reactive dibenzofulvene species, preventing its potential reaction with the newly deprotected amine. wikipedia.org

The chemical consequence of Fmoc deprotection is the unmasking of the primary amino group on the mycosamine moiety, making it available for further chemical transformations. This allows for the introduction of various substituents at this position to modulate the biological activity and physicochemical properties of the parent compound.

Synthesis of Further Derivatives from this compound Precursors

With the mycosamine nitrogen deprotected, a variety of synthetic modifications can be envisioned. These include, but are not limited to:

Alkylation: Reductive amination or direct alkylation can be employed to introduce alkyl groups at the nitrogen atom, which can alter the basicity and lipophilicity of the molecule. Theoretical studies have shown that the basicity of the amino group plays a role in the antifungal action of Amphotericin B. nih.gov

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the water solubility and pharmacokinetic properties of the drug, potentially reducing its toxicity.

Through these and other synthetic strategies, this compound serves as a pivotal intermediate in the ongoing effort to develop safer and more effective antifungal therapies based on the Amphotericin B scaffold.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of N-FMoc-13-O-Ethylamphotericin B, offering insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to be complex, displaying a multitude of signals corresponding to the protons of the polyene macrolide core, the mycosamine (B1206536) sugar moiety, the N-Fmoc protecting group, and the 13-O-ethyl group. By referencing known spectra of Amphotericin B and its derivatives, the following characteristic chemical shifts can be predicted researchgate.netresearchgate.netnih.gov:

Polyene Region: A series of overlapping multiplets in the range of 5.5-6.5 ppm would be characteristic of the conjugated heptaene system.

Macrolide Backbone: Protons on the polyol section of the macrolide ring would appear between 3.0 and 4.5 ppm.

Mycosamine Sugar: The anomeric proton of the mycosamine sugar is typically found around 5.0-5.5 ppm, with other sugar protons resonating between 3.0 and 4.0 ppm.

N-Fmoc Group: The fluorenyl group of the Fmoc protector would exhibit characteristic aromatic proton signals between 7.3 and 7.8 ppm. The methylene (B1212753) protons of the Fmoc group are expected to appear around 4.2-4.5 ppm.

13-O-Ethyl Group: The introduction of the ethyl group at the C13 position would give rise to a quartet around 3.5-3.7 ppm (for the -OCH₂- protons) and a triplet around 1.1-1.3 ppm (for the -CH₃ protons), with coupling between them.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Polyene Protons | 5.5 - 6.5 |

| Macrolide Backbone Protons | 3.0 - 4.5 |

| Mycosamine Anomeric Proton | 5.0 - 5.5 |

| Mycosamine Other Protons | 3.0 - 4.0 |

| Fmoc Aromatic Protons | 7.3 - 7.8 |

| Fmoc Methylene Protons | 4.2 - 4.5 |

| 13-O-CH₂CH₃ | 3.5 - 3.7 (quartet) |

| 13-O-CH₂CH₃ | 1.1 - 1.3 (triplet) |

This table is based on predicted values from analogous compounds and general NMR principles.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum would be characterized by a large number of signals, and their assignments would be facilitated by comparison with known data for Amphotericin B and related derivatives researchgate.netresearchgate.netnih.gov.

Polyene Carbons: Resonances for the sp² carbons of the heptaene chain would appear in the downfield region of approximately 125-140 ppm.

Carbonyl and Carboxyl Carbons: The C1 and C16 carboxyl/ester carbons would resonate at the most downfield positions, typically around 170-175 ppm.

Macrolide and Sugar Carbons: The numerous sp³ carbons of the macrolide ring and the mycosamine sugar bearing hydroxyl groups would be found in the 60-80 ppm range. The anomeric carbon of the mycosamine would be expected around 100 ppm.

N-Fmoc Group: The aromatic carbons of the fluorenyl ring would generate signals between 120 and 145 ppm, with the carbonyl carbon of the Fmoc group appearing around 156 ppm.

13-O-Ethyl Group: The ethyl group would introduce two new signals: one for the methylene carbon (-OCH₂-) around 60-65 ppm and another for the methyl carbon (-CH₃) around 15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl/Carboxyl Carbons (C1, C16) | 170 - 175 |

| Fmoc Carbonyl Carbon | ~156 |

| Polyene Carbons | 125 - 140 |

| Fmoc Aromatic Carbons | 120 - 145 |

| Mycosamine Anomeric Carbon | ~100 |

| Macrolide & Sugar sp³ Carbons (C-O) | 60 - 80 |

| 13-O-CH₂CH₃ | 60 - 65 |

| 13-O-CH₂CH₃ | ~15 |

This table is based on predicted values from analogous compounds and general NMR principles.

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton-carbon pairs. HMBC would be particularly crucial for confirming the sites of derivatization by showing long-range correlations between the Fmoc protons and the nitrogen of the mycosamine sugar, and between the ethyl group protons and the C13 carbon of the macrolide ring.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for confirming its structure through the analysis of its fragmentation patterns.

HRMS-ESI would be the method of choice for the accurate mass determination of this compound nih.govnih.gov. This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of the elemental composition and confirming the successful incorporation of both the Fmoc and ethyl groups. The expected molecular weight of this compound can be calculated based on the molecular formula of Amphotericin B (C₄₇H₇₃NO₁₇), the addition of an Fmoc group (C₁₅H₁₀O), and an ethyl group (C₂H₅), with the loss of a hydrogen atom at the nitrogen and the C13-hydroxyl group.

Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern would provide structural confirmation. Key expected fragmentation pathways would include:

Loss of the Mycosamine Sugar: A characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in the loss of the N-Fmoc-mycosamine moiety.

Loss of the Fmoc Group: Fragmentation of the N-Fmoc group would also be a prominent feature in the MS/MS spectrum.

Fragmentation of the Macrolide Ring: The polyene macrolide ring can undergo various cleavages, providing further structural information.

Loss of the Ethyl Group: Cleavage of the ether linkage at C13 could result in the loss of the ethyl group.

Analysis of these fragment ions would provide unequivocal evidence for the locations of the Fmoc and ethyl modifications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to analyze the conjugated polyene system, which acts as the primary chromophore in this compound psu.eduyoutube.com. The UV-Vis spectrum of Amphotericin B in a monomeric state typically exhibits a series of well-defined absorption bands due to the heptaene moiety. The introduction of the N-Fmoc and 13-O-ethyl groups is not expected to significantly alter the electronic transitions of the polyene chain.

Predicted UV-Vis Absorption Maxima for this compound

| Chromophore | Predicted λmax (nm) |

| Heptaene System | ~408-412, ~385, ~365 |

| Fmoc Group | ~301, ~265 |

This table is based on predicted values from analogous compounds and general spectroscopic principles.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive analytical techniques employed to identify the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at various frequencies, which corresponds to the vibrational and rotational transitions of molecular bonds. For a complex, modified natural product like this compound, FTIR spectroscopy provides a characteristic fingerprint, allowing for the confirmation of its structural components by identifying the key vibrational modes associated with the Amphotericin B core, the N-terminal Fmoc protecting group, and the O-ethyl modification.

The analysis of the this compound spectrum is based on the superimposition of the characteristic absorption bands of its constituent parts: the polyene macrolide Amphotericin B, the fluorenylmethyloxycarbonyl (Fmoc) group, and the ethyl ether group.

Detailed Research Findings:

The FTIR spectrum of this compound is expected to exhibit several key absorption regions that confirm its structure.

O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad and intense absorption band is anticipated in this region, primarily due to the extensive network of hydroxyl (O-H) groups in the polyol section of the macrolide ring. researchgate.net The N-H stretching vibration of the carbamate (B1207046) linkage in the Fmoc group also contributes to this region, typically appearing as a sharper band superimposed on the broad O-H signal. pressbooks.pub

C-H Stretching Region (3000-2850 cm⁻¹): This region contains signals from both sp² and sp³ hybridized C-H bonds. Aromatic C-H stretching from the fluorenyl rings of the Fmoc group is expected just above 3000 cm⁻¹. Stronger absorptions between 2960 and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching of the numerous aliphatic C-H bonds within the macrolide ring and the newly introduced ethyl group. researchgate.net

Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): This is a critical region for confirming the modifications to the Amphotericin B molecule. Several distinct C=O stretching bands are expected:

A band around 1720-1700 cm⁻¹ is characteristic of the lactone (cyclic ester) carbonyl group within the macrolide ring. researchgate.net

A strong absorption band, typically around 1725-1685 cm⁻¹, arises from the carbamate carbonyl of the Fmoc protecting group.

The carboxyl group on the heptaene chain will also show a C=O stretch, often overlapping with the other carbonyl signals in this region, typically around 1710 cm⁻¹. pressbooks.pub

C=C Stretching Region (1650-1550 cm⁻¹): The conjugated polyene system of the Amphotericin B core gives rise to characteristic C=C stretching vibrations, with a notable peak around 1600-1550 cm⁻¹. researchgate.net Additionally, the aromatic C=C bonds of the fluorenyl moiety in the Fmoc group absorb in this range, often seen as sharp peaks.

Fingerprint Region (1400-900 cm⁻¹): This complex region contains a multitude of overlapping signals that are unique to the molecule.

C-O Stretching: Strong bands between 1300 cm⁻¹ and 1000 cm⁻¹ are indicative of C-O stretching vibrations from the numerous alcohol, ether, ester, and carboxylic acid functional groups present in the molecule. The presence of the 13-O-ethyl group would contribute to the C-O-C ether stretching in this area. researchgate.net

C-H Bending: Vibrations from CH₂ and CH₃ groups appear in this region.

Polyene C-H Bending: A characteristic sharp band near 1008 cm⁻¹ is often assigned to the C-H out-of-plane bending of the trans-polyene chain, confirming its configuration. researchgate.net

The table below summarizes the principal infrared absorption bands anticipated for this compound, based on the analysis of its functional groups.

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment | Inferred Structural Component |

| 3500-3200 (Broad) | Strong | O-H Stretching (H-bonded) | Polyol region of Amphotericin B |

| ~3300 (Sharper) | Medium | N-H Stretching | Carbamate of Fmoc group |

| 3100-3000 | Medium | Aromatic C-H Stretching | Fluorenyl rings of Fmoc group |

| 2960-2850 | Strong | Aliphatic C-H Stretching | Macrolide ring and Ethyl group |

| ~1720-1685 | Strong | C=O Stretching (Carbamate) | Fmoc protecting group |

| ~1710 | Strong | C=O Stretching (Lactone/Ester) | Macrolide ring of Amphotericin B |

| ~1710 | Strong | C=O Stretching (Carboxylic Acid) | Heptaene chain of Amphotericin B |

| 1600-1550 | Medium | C=C Stretching (Polyene) | Heptaene chain of Amphotericin B |

| 1600-1450 | Medium-Sharp | C=C Stretching (Aromatic) | Fluorenyl rings of Fmoc group |

| 1300-1000 | Strong | C-O Stretching | Alcohols, Ether, Ester, Carboxylic Acid |

| ~1008 | Sharp | C-H Bending (trans-Alkene) | Polyene chain of Amphotericin B |

Molecular Mechanisms of Interaction with Model Biological Membranes

Fundamental Principles of Polyene-Sterol Interactions

The primary mechanism of action for polyene antibiotics is their interaction with sterols within the cell membrane. This interaction is the basis for their selective toxicity towards fungal cells over mammalian cells.

The selective antifungal action of Amphotericin B is primarily attributed to its higher binding affinity for ergosterol (B1671047), the main sterol in fungal cell membranes, compared to cholesterol, the predominant sterol in mammalian cell membranes. patsnap.comwisc.edu This preferential binding is a cornerstone of its therapeutic utility. patsnap.com Studies on the parent compound, AmB, have consistently demonstrated that it interacts more strongly with ergosterol-containing membranes. nih.govnih.gov This stronger interaction is thought to be the initial step in the formation of structures that disrupt membrane integrity. patsnap.com

Recent research has proposed a "sterol sponge" model, where AmB molecules form extramembranous aggregates that extract ergosterol from the fungal membrane, leading to cell death. wisc.edunih.gov This model further emphasizes the critical role of the differential binding affinity. It is hypothesized that modifications to the AmB molecule, such as the N-FMoc and 13-O-Ethyl groups in N-FMoc-13-O-Ethylamphotericin B, could potentially modulate this binding affinity, though specific data is lacking. Molecular modeling studies on other AmB derivatives have shown that changes to the molecule can indeed alter their penetration depth and orientation within sterol-containing membranes. nih.gov

The specific types of phospholipids (B1166683) present in the membrane can also play a role. For instance, the interaction of AmB and its derivatives can differ in membranes composed of different phosphatidylcholines. nih.gov These findings underscore the complexity of the drug-membrane interaction, which is not solely dependent on the presence of a specific sterol but on the collective physicochemical properties of the membrane environment.

Formation of Transmembrane Channels and Pores in Model Lipid Bilayers

A long-standing model for the action of Amphotericin B is the formation of transmembrane channels or pores that disrupt the cell's ionic balance, leading to leakage of intracellular components and ultimately cell death. drugbank.com

The formation of transmembrane channels is believed to result from the self-assembly of several Amphotericin B molecules within the lipid bilayer. This process of oligomerization is a critical step in forming a functional pore. nih.gov The "barrel-stave" model suggests that AmB molecules arrange themselves in a circular fashion to form a hydrophilic pore through the hydrophobic membrane core. The stability and formation of these oligomeric structures are influenced by the surrounding lipid and sterol environment. While this model has been central to understanding AmB's mechanism, the "sterol sponge" model offers an alternative or complementary view, suggesting that large extramembranous aggregates are the primary active form. wisc.edunih.gov For this compound, the bulky N-FMoc group could potentially influence the kinetics and thermodynamics of oligomerization, but experimental data is required to confirm this.

Studies on Amphotericin B in model lipid bilayers have demonstrated the formation of ion-permeable channels. nih.gov These channels allow the passage of ions and small molecules, leading to a loss of the electrochemical gradient across the membrane. The conductance of these channels can be measured using electrophysiological techniques. For instance, modifications to the AmB molecule, such as at the C3-hydroxyl group, have been shown to alter the ion conductance of the resulting channels, highlighting that specific functional groups are critical for channel function. researchgate.net It is plausible that the 13-O-Ethyl modification in this compound could similarly impact ion permeation, although this remains to be experimentally verified.

The stability and function of Amphotericin B channels can be influenced by the pH and ionic strength of the surrounding medium. For example, studies on N-methyl derivatives of AmB have shown that channel formation can be pH-dependent. researchgate.net The charge state of the antibiotic's amino group, which is affected by pH, can influence its interaction with the membrane and its ability to form conductive pores. The ionic environment can also affect the conductance and selectivity of the channels. These factors are important considerations in in-vitro studies of channel function and may have implications for the compound's activity in different biological contexts.

Alternative or Complementary Mechanisms of Membrane Disruption4.3.1. Non-Pore Membrane Damage and Lipid Bilayer Perturbation4.3.2. Induction of Membrane Defects and Non-Bilayer Phases4.4. Mechanisms of Host Innate Immunity Activation in Cellular Models4.4.1. Polyene Macrolide-Induced Potassium Efflux from Cells4.4.2. Activation of NLRP3 Inflammasome in Dendritic Cells

Without dedicated studies on this compound, any attempt to populate these sections would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

General Context of Amphotericin B and its Derivatives

Amphotericin B, a polyene macrolide antibiotic, is known to interact with sterols in cell membranes, primarily ergosterol in fungi and cholesterol in mammalian cells. This interaction is widely accepted to be the basis of its antifungal activity and its associated toxicity. The primary mechanism of action involves the formation of transmembrane channels, leading to ion leakage and cell death.

However, research has also explored alternative mechanisms of membrane disruption by Amphotericin B and its derivatives, including:

Non-pore membrane damage: This involves the extraction of sterols from the membrane, leading to a loss of membrane integrity and function without the formation of stable pores.

Induction of non-bilayer phases: Some studies suggest that polyenes can induce changes in the lipid organization of the membrane, leading to the formation of non-lamellar structures that disrupt membrane function.

Furthermore, the interaction of polyene macrolides with host cells can trigger innate immune responses. Key mechanisms that have been investigated for Amphotericin B and some of its derivatives include:

Potassium efflux: The ion channel formation or membrane destabilization caused by these compounds leads to a rapid efflux of intracellular potassium. This can act as a danger signal for the cell.

NLRP3 inflammasome activation: The potassium efflux is a known trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by processing and activating pro-inflammatory cytokines like IL-1β.

It is important to reiterate that while these mechanisms are established for Amphotericin B and some of its other modified forms, there is no specific data available to confirm or quantify these effects for this compound. The addition of the N-Fluorenylmethyloxycarbonyl (FMoc) group and the ethyl group at the 13-O position would significantly alter the physicochemical properties of the molecule, including its hydrophobicity, size, and conformational flexibility. These changes would, in turn, be expected to influence its interactions with lipid bilayers and its recognition by immune sensors. However, without experimental evidence, the precise nature and extent of these influences remain unknown.

Structure Activity Relationship Sar Studies of Amphotericin B Analogues

Impact of N-Substitution on Membrane Interactions and Selectivity

The primary amino group on the mycosamine (B1206536) sugar of Amphotericin B is a key site for chemical modification aimed at improving its therapeutic index. nih.gov Alterations at this position, through acylation or alkylation, directly influence the molecule's interaction with cell membranes and its ability to form the pore structures responsible for its antifungal action. mdpi.compnas.org

The introduction of bulky substituents at the mycosamine amino group can significantly impact the ability of Amphotericin B analogues to permeabilize cell membranes. N-acylation, for instance, has been shown to cause a dramatic reduction in both antifungal and yeast permeabilizing activities. pnas.org While this was initially thought to be due to the loss of a critical polar interaction, an alternative explanation posits that steric clashing between the bulky acyl groups on adjacent antibiotic molecules hinders the self-assembly required for ion channel formation. pnas.org

The N-fluorenylmethyloxycarbonyl (FMoc) group is a particularly bulky protective group. Its attachment to the mycosamine nitrogen would introduce significant steric hindrance. This steric bulk is expected to interfere with the close packing of AmB molecules, a prerequisite for the formation of the transmembrane ion channels that lead to fungal cell death. nih.gov Studies on other derivatives with large N-substituents have shown that such modifications can affect the orientation and aggregation state of the molecule within the lipid bilayer, thereby altering its permeabilization capacity. scispace.com

The nature of the N-alkyl substituent, including its length and branching, plays a crucial role in modulating the intermolecular interactions that govern the drug's activity and selectivity. Research on a series of N-alkylated AmB derivatives has demonstrated that these modifications can lead to varied outcomes in terms of antifungal potency and toxicity. mdpi.comnih.gov

| Modification | Impact on Steric Hindrance | Effect on Intermolecular Interactions | Predicted Outcome on Permeabilization |

| N-FMoc | High | Introduces significant steric bulk, potentially disrupting the ordered aggregation of AmB molecules. May introduce π-π stacking interactions. | Likely reduced; steric hindrance can prevent the formation of stable ion channels. |

| Short N-Alkyl Chains | Moderate | Alters local polarity and hydrophobic interactions with membrane lipids. | Variable; can either enhance or slightly decrease permeabilization depending on the specific group. |

| Long N-Alkyl Chains | Low to Moderate | Increases lipophilicity, enhancing interactions with the membrane's acyl chains. | May increase non-selective permeabilization of both fungal and mammalian membranes. mdpi.com |

Influence of O-Alkylation at the 13-Position on Molecular Activity

The C13 position of the Amphotericin B macrolide ring features a hydroxyl group as part of a hemiketal structure. nih.gov Modification at this site, such as through O-alkylation, can induce significant changes in the molecule's three-dimensional structure and its interactions with membrane components.

The conversion of the C13-hydroxyl to a 13-O-ethyl ether represents a significant chemical alteration. This modification replaces a polar hydroxyl group, capable of hydrogen bonding, with a more lipophilic ethyl ether. This change is expected to alter the conformation of the macrolide ring in that local region. Molecular dynamics simulations on other AmB derivatives have shown that modifications to the polar regions of the molecule can result in conformational transitions within the antibiotic's structure. nih.gov

The primary mechanism of Amphotericin B's selectivity relies on its preferential interaction with ergosterol (B1671047) in fungal membranes over cholesterol in mammalian membranes. nih.govresearchgate.net This interaction is believed to be stabilized by hydrogen bonds between the sterol's 3-β-hydroxyl group and polar groups on AmB, alongside hydrophobic interactions between the polyene chain and the sterol core. pnas.org

| Property | Amphotericin B (AmB) | 13-O-Ethyl Amphotericin B |

| C13 Group | Hydroxyl (-OH) | Ethyl Ether (-OCH2CH3) |

| Polarity at C13 | High (H-bond donor/acceptor) | Lower (H-bond acceptor only) |

| Local Lipophilicity | Lower | Higher |

| Potential Impact on Sterol Interaction | Forms part of the polar interface for sterol binding. | Altered geometry and loss of an H-bond site could weaken or change the specificity of sterol binding. |

Interplay of Multiple Modifications on Overall Compound Behavior

Research on bis-modified AmB derivatives has shown that combining two modifications that individually might be beneficial does not necessarily result in a superior molecule. mdpi.comnih.gov For example, a derivative with both an N-alkylation and an esterification of the C16 carboxyl group did not outperform its mono-modified counterparts in terms of the activity-to-toxicity ratio. nih.gov This highlights the complexity of SAR in the polyene class.

Synergistic or Antagonistic Effects of Combined Derivatizations

The functionalization of Amphotericin B at multiple sites is a rational approach to modulate its properties. For instance, modifications at the C16 carboxyl group and the mycosamine nitrogen have been explored. However, research indicates that combining two individually successful modifications does not invariably result in a synergistic or even additive effect on the activity-to-toxicity ratio. mdpi.com

For the hypothetical N-Fmoc-13-O-Ethylamphotericin B , one would be combining N-acylation with a bulky group (Fmoc) and C13-alkylation (ethyl).

N-acylation: The introduction of bulky substituents at the mycosamine amino group has been shown to substantially reduce the mammalian toxicity of AmB. nih.gov However, this often comes at the cost of diminished antifungal activity. nih.govnih.gov The large, planar Fmoc group would be expected to significantly alter the molecule's interaction with both fungal (ergosterol) and mammalian (cholesterol) membranes.

C13-Alkylation: Modification at the C13-hemiketal position has also been explored. The synthesis of 13-alkoxy derivatives, such as those with ethyl or other alkyl groups, has been shown to markedly reduce the hemolytic activity of the compounds, while in some cases, retaining good antifungal potency. nih.gov

The combined effect of these two modifications is not documented. It is plausible that the significant reduction in toxicity from both modifications could be additive. However, the antifungal activity might be severely compromised due to the steric hindrance at the mycosamine moiety caused by the Fmoc group, which is critical for sterol binding. nih.gov The potential for an antagonistic effect, where the combined modifications lead to a poorer therapeutic index than either modification alone, cannot be ruled out without empirical data.

Optimization Strategies for Molecular Design

The optimization of Amphotericin B's molecular design is a multifaceted challenge, aiming to dissociate its antifungal efficacy from its host toxicity. The core strategies revolve around altering the molecule's affinity for ergosterol over cholesterol, modifying its aggregation state, and improving its pharmacokinetic properties.

Modulating Sterol Selectivity: The primary design strategy is to create analogues that bind more avidly to ergosterol (in fungal membranes) and less to cholesterol (in mammalian membranes). This is often achieved by altering the molecule's rigidity, polarity, or the specific hydrogen-bonding pattern at the AmB-sterol interface. scispace.com

Controlling Aggregation: AmB's toxicity is strongly linked to its self-aggregated state, which forms large, non-selective pores in membranes. In contrast, the monomeric form is believed to be the primary active form against fungi via sterol sequestration. nih.gov Chemical modifications that favor the monomeric state in physiological conditions are a key optimization goal. The bulky Fmoc group in This compound would likely disrupt the typical head-to-tail aggregation pattern of AmB, potentially reducing toxicity but also affecting its primary mechanism of action.

Improving Physicochemical Properties: Poor water solubility is a major drawback of AmB. researchgate.net Modifications, such as the introduction of polar groups or the creation of prodrugs, aim to enhance solubility and bioavailability. While the ethyl group at C13 is hydrophobic, the impact of the large Fmoc group on solubility is complex.

A crucial aspect of optimization is the iterative cycle of design, synthesis, and biological evaluation. Quantitative structure-activity relationship (QSAR) studies, which correlate physicochemical properties with biological activity, are valuable tools. For instance, relationships have been established between the lipophilicity of AmB amides and their antifungal and hemolytic activities. scispace.comnih.gov

Below is a table summarizing optimization strategies based on modifying specific sites on the AmB scaffold.

| Modification Site | Strategy | Desired Outcome | Example Modification | Reference |

| Mycosamine Amine (N) | Acylation or Alkylation | Reduce toxicity by altering aggregation and sterol interaction. | N-acetylation, N-alkylation | nih.gov, nih.gov, nih.gov |

| Carboxyl Group (C16) | Amidation or Esterification | Improve solubility and reduce toxicity. | Aliphatic amides | nih.gov |

| Hemiketal Hydroxyl (C13) | Alkylation | Reduce hemolytic activity while retaining antifungal potency. | 13-O-alkoxy derivatives | nih.gov |

| Macrolide Hydroxyls | Selective Deoxygenation | Fine-tune sterol binding and channel formation. | 35-deoxy AmB | ariel.ac.il |

Identification of Molecular "Hot Spots" for Targeted Modification

The primary hot spots that have been extensively studied include:

The Mycosamine Amino Group: This positively charged group is crucial for the initial interaction with the negatively charged fungal cell surface and is involved in the AmB-sterol complex. Its modification profoundly impacts activity and toxicity. nih.govnih.gov N-acylation, as with the Fmoc group, neutralizes this charge and adds significant bulk, which can disrupt the critical polar interactions required for channel formation. nih.gov

The C13 Hemiketal Hydroxyl: This position is part of the macrolide ring's rigid "C13-C17" segment. Modifications here, such as the introduction of an O-ethyl group, can alter the local conformation and impact how the polyene chain orients within the lipid bilayer, thereby affecting membrane permeabilization and hemolytic activity. nih.gov

Hydroxyl Groups on the Macrolide Ring: Specific hydroxyl groups, like the one at C35, are considered important for the molecule's structure and interaction with sterols. Their selective removal through complex synthesis offers a path to analogues with potentially improved selectivity. ariel.ac.il

The selection of the amino group and the C13 hydroxyl for the combined modification in This compound targets two distinct regions of the molecule known to be critical for its biological activity and toxicity. While modification at each "hot spot" has shown promise individually, their combined derivatization highlights the complex, and often unpredictable, nature of structure-activity relationships in this intricate natural product.

Future Directions in Polyene Macrolide Research

Development of Novel Synthetic Strategies for Advanced Analogues

The synthesis of N-FMoc-13-O-Ethylamphotericin B methyl ester is a key step in the development of advanced AmB analogues. This process allows for the creation of derivatives with improved therapeutic profiles. The scalable and stereoselective synthesis of AmB is crucial for producing these new compounds in sufficient quantities for further research and clinical development.

Future synthetic strategies will likely focus on:

Introducing new functional groups: The addition of different chemical moieties to the AmB scaffold could lead to the discovery of analogues with enhanced antifungal activity and reduced toxicity.

Exploring new synthetic routes: The development of entirely new synthetic pathways could provide access to a wider range of AmB derivatives with unique properties.

Elucidation of Residual Mechanistic Ambiguities in Membrane Interaction

While it is known that AmB and its derivatives act by binding to ergosterol (B1671047) in fungal cell membranes and forming pores that lead to cell death, the precise mechanism of this interaction is not yet fully understood. This compound can be used as a tool to probe these remaining questions.

Key areas of investigation include:

The role of sterol structure: How do variations in the structure of ergosterol and other membrane sterols affect the binding and pore-forming activity of AmB derivatives?

The influence of membrane composition: How do other lipids and proteins in the fungal cell membrane modulate the interaction with AmB?

The dynamics of pore formation: What is the precise sequence of events that leads to the formation of a functional pore in the membrane?

Exploration of this compound as a Chemical Probe for Membrane Biophysics

The unique properties of this compound make it an ideal candidate for use as a chemical probe to study the biophysics of cell membranes. Its ability to interact with specific membrane components can be exploited to gain insights into the structure and function of these complex biological systems.

Potential applications include:

Mapping lipid domains: The differential binding of this compound to different lipid environments could be used to visualize the organization of lipid rafts and other membrane microdomains.

Probing membrane protein function: The interaction of this compound with membrane proteins could be used to study their conformational changes and functional dynamics.

Investigating membrane transport processes: The ability of this compound to form pores in membranes could be used to study the mechanisms of ion and small molecule transport across the cell membrane.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new AmB analogues with improved properties can be greatly enhanced by the integration of computational and experimental approaches. Molecular modeling and simulations can be used to predict the binding of different AmB derivatives to ergosterol and to guide the synthesis of new compounds with desired properties.

This integrated approach will enable researchers to:

Q & A

Q. What are the established synthetic routes for N-FMoc-13-O-Ethylamphotericin B, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential protection of amphotericin B’s amino group with FMoc-Cl (fluorenylmethyloxycarbonyl chloride) under anhydrous conditions, followed by ethylation at the 13-hydroxyl position using ethyl bromide or iodide in the presence of a base (e.g., NaH). Critical intermediates should be characterized via -NMR and -NMR to confirm regioselective modifications, alongside HPLC-MS for purity assessment (>95%). For reproducibility, reaction parameters (temperature, solvent system, stoichiometry) must be meticulously documented, as per guidelines for reporting organic syntheses .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

- FT-IR : Confirm FMoc group incorporation via C=O stretching (~1690 cm).

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H] for C_{49H_{73NO_{17}: calc. 948.4955).

- Reverse-phase HPLC : Monitor deprotection byproducts (e.g., free amphotericin B) using a C18 column with acetonitrile/water gradients.

- Circular dichroism (CD) : Assess macrocycle conformation, as structural distortions may reduce antifungal activity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing side-product formation?

Methodological Answer: Apply a Design of Experiments (DOE) approach to evaluate critical variables:

- Solvent polarity : Test DMF vs. THF for FMoc protection efficiency.

- Catalyst screening : Compare DMAP vs. pyridine for ethylation kinetics.

- Temperature gradients : Optimize between 0°C (to reduce hydrolysis) and 25°C. Statistical tools (e.g., ANOVA) can identify significant factors. Pilot-scale reactions should use in-line FTIR to monitor intermediate stability .

Q. How should discrepancies in reported biological activity data for this compound be systematically addressed?

Methodological Answer: Conduct a meta-analysis with strict inclusion criteria:

- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values against Candida albicans using CLSI M27 guidelines.

- Solubility variables : Note solvent systems (e.g., DMSO vs. PEG) that may affect bioavailability.

- Control benchmarks : Cross-reference with unmodified amphotericin B activity in the same study. Contradictions may arise from differential cell membrane ergosterol content or pH-dependent aggregation; address via orthogonal assays (e.g., hemolysis studies) .

Q. What strategies are recommended for assessing the stability of this compound under physiological conditions?

Methodological Answer: Perform accelerated stability studies :

- pH stability : Incubate in buffers (pH 4.0–7.4) at 37°C for 48h, analyze degradation via UPLC-MS.

- Serum stability : Use human serum (10% v/v) to evaluate esterase-mediated de-ethylation.

- Light sensitivity : Expose to UV-Vis (300–800 nm) and quantify photodegradants. Data should be modeled using Arrhenius equations to predict shelf-life .

Q. How can researchers resolve conflicting data on the compound’s mechanism of action compared to parent amphotericin B?

Methodological Answer: Employ multi-modal mechanistic studies :

- Fluorescence anisotropy : Compare membrane binding affinity using ergosterol-rich vs. cholesterol-rich liposomes.

- Cryo-EM : Visualize pore formation in fungal membranes at near-atomic resolution.

- Metabolomics : Track intracellular ion flux (K, Mg) via ICP-MS post-treatment. Divergent results may stem from FMoc group steric hindrance; use molecular dynamics simulations to model interactions .

Data Contradiction and Validation

Q. What systematic approaches can validate the purity of this compound when chromatographic methods show unresolved peaks?

Methodological Answer: Implement orthogonal purification and analysis :

- Prep-HPLC : Isolate fractions corresponding to ambiguous peaks.

- 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to distinguish regioisomers.

- X-ray crystallography : Resolve structural ambiguities if crystalline material is obtainable. Contaminants (e.g., FMoc-deprotected byproducts) may co-elute; use ion-pairing reagents in mobile phases to enhance separation .

Q. How should researchers address inconsistencies in cytotoxicity profiles across different cell lines?

Methodological Answer: Apply toxicogenomic profiling :

- RNA-seq : Identify differential expression of efflux pumps (e.g., ABC transporters) or detoxification enzymes.

- CRISPR screens : Knock out putative resistance genes (e.g., ERG11) to assess susceptibility.

- Comet assays : Compare DNA damage in primary vs. immortalized cell lines. Variability may reflect tissue-specific uptake mechanisms; validate using radiolabeled -N-FMoc-13-O-Ethylamphotericin B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.